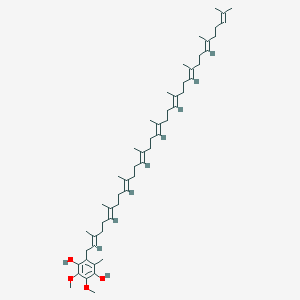
Ubiquinol-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ubiquinol-9 is a reduced form of coenzyme Q10, also known as CoQ10H2. It is a naturally occurring compound found in every cell of the body and plays a crucial role in the production of cellular energy and functions as a powerful antioxidant. This compound is essential for the production of adenosine triphosphate (ATP), which is the primary source of energy for cellular activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ubiquinol-9 involves the reduction of ubiquinone-9. This can be achieved through various chemical reduction methods, including the use of reducing agents such as sodium borohydride or catalytic hydrogenation. The reaction conditions typically involve an inert atmosphere to prevent oxidation and the use of solvents like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation followed by chemical reduction. Specific strains of bacteria or yeast are used to produce ubiquinone-9, which is then chemically reduced to this compound. This method ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ubiquinol-9 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized back to ubiquinone-9.
Reduction: As mentioned, ubiquinone-9 can be reduced to this compound using reducing agents.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under aerobic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation, or other reducing agents under an inert atmosphere.
Substitution: Strong nucleophiles in appropriate solvents.
Major Products:
Oxidation: Ubiquinone-9.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ubiquinol-9 has a wide range of scientific research applications, including:
Mécanisme D'action
Ubiquinol-9 exerts its effects primarily through its role in the electron transport chain within mitochondria. It acts as an electron carrier, facilitating the transfer of electrons from NADH and FADH2 to complex III, ultimately leading to the production of ATP. Additionally, this compound functions as a potent antioxidant, protecting cellular components from oxidative damage by neutralizing free radicals .
Comparaison Avec Des Composés Similaires
Ubiquinone-9: The oxidized form of ubiquinol-9, involved in the same redox cycle.
Ubiquinol-10: A similar compound with a longer isoprenoid side chain, commonly found in humans.
Comparison:
Bioavailability: this compound has higher bioavailability compared to ubiquinone-9 due to its reduced form, which is more readily absorbed by the body.
Antioxidant Properties: Both this compound and ubiquinol-10 exhibit strong antioxidant properties, but ubiquinol-10 is more prevalent in human tissues.
Energy Production: Both compounds play essential roles in cellular energy production, but this compound is specifically studied for its applications in various research fields.
Propriétés
Formule moléculaire |
C54H84O4 |
|---|---|
Poids moléculaire |
797.2 g/mol |
Nom IUPAC |
2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]benzene-1,4-diol |
InChI |
InChI=1S/C54H84O4/c1-40(2)22-14-23-41(3)24-15-25-42(4)26-16-27-43(5)28-17-29-44(6)30-18-31-45(7)32-19-33-46(8)34-20-35-47(9)36-21-37-48(10)38-39-50-49(11)51(55)53(57-12)54(58-13)52(50)56/h22,24,26,28,30,32,34,36,38,55-56H,14-21,23,25,27,29,31,33,35,37,39H2,1-13H3/b41-24+,42-26+,43-28+,44-30+,45-32+,46-34+,47-36+,48-38+ |
Clé InChI |
NPCOQXAVBJJZBQ-WJNLUYJISA-N |
SMILES isomérique |
CC1=C(C(=C(C(=C1O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
SMILES canonique |
CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid](/img/structure/B13141988.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)-](/img/structure/B13141995.png)

![5,6-Dimethyl-[2,2'-bipyridine]-3,3'-diol](/img/structure/B13142004.png)

![azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13142012.png)
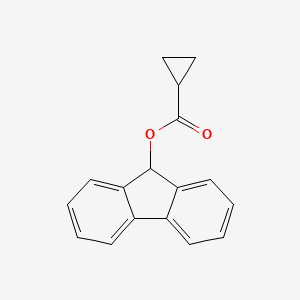

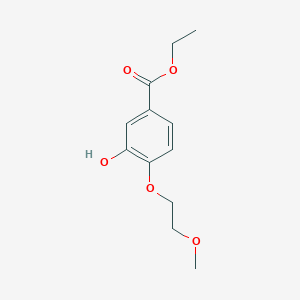
![O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine](/img/structure/B13142023.png)
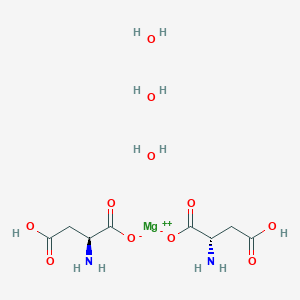
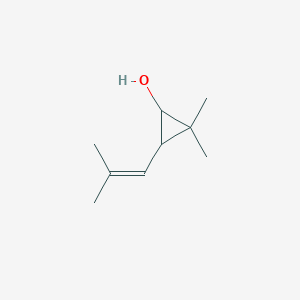
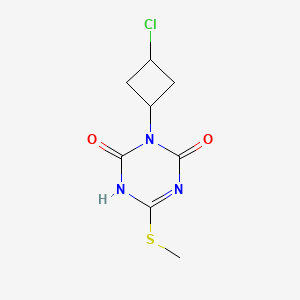
![(S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13142052.png)
